molecular formula C15H20ClNO3 B1324091 Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate CAS No. 890100-61-5

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate

Cat. No.: B1324091
CAS No.: 890100-61-5
M. Wt: 297.78 g/mol
InChI Key: VUBJHCFVJRMCFS-UHFFFAOYSA-N
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Description

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-3-pyridinecarboxylic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with ethyl 8-oxooctanoate in the presence of a base such as triethylamine to yield the desired ester.

Reaction Conditions:

    Temperature: Typically carried out at room temperature to 50°C.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Base catalysts like triethylamine are often used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate exerts its effects involves its interaction with specific molecular targets. The chlorine-substituted pyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.

Comparison with Similar Compounds

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate can be compared with other similar compounds such as:

    Ethyl 2-chloro-3-pyridylglyoxylate: Similar in structure but differs in the position and type of functional groups.

    Mthis compound: Similar ester but with a methyl group instead of an ethyl group.

    Ethyl 8-(3-chloro-2-pyridyl)-8-oxooctanoate: Similar structure but with different chlorine substitution on the pyridine ring.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-2-20-14(19)10-6-4-3-5-9-13(18)12-8-7-11-17-15(12)16/h7-8,11H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBJHCFVJRMCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641798
Record name Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-61-5
Record name Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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